molecular formula C9H10ClNO3S B1305936 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride CAS No. 368869-93-6

4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride

Cat. No.: B1305936
CAS No.: 368869-93-6
M. Wt: 247.7 g/mol
InChI Key: PQOZDBIEDQALFA-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Structural Isomerism

The International Union of Pure and Applied Chemistry systematic name for this compound follows established conventions for naming heterocyclic compounds with multiple functional groups. The primary name, this compound, indicates the presence of a methyl substituent at the 4-position of the nitrogen atom within the dihydrobenzoxazine ring system. Alternative nomenclature systems recognize this compound through various synonyms, including 4-methyl-2,3-dihydro-1,4-benzoxazine-7-sulfonyl chloride and 3,4-dihydro-4-methyl-2H-1,4-benzoxazine-7-sulfonyl chloride, reflecting different numbering conventions and systematic approaches to heterocyclic naming.

The structural representation through Simplified Molecular Input Line Entry System notation reveals the molecular connectivity as CN1CCOC2=C1C=CC(=C2)S(Cl)(=O)=O, which explicitly shows the methyl group attached to the nitrogen atom, the saturated ethylene bridge within the oxazine ring, and the sulfonyl chloride substituent on the benzene portion of the fused ring system. The International Chemical Identifier Key PQOZDBIEDQALFA-UHFFFAOYSA-N provides a unique hash-based representation that enables unambiguous identification across chemical databases and computational systems.

Structural isomerism considerations for this compound involve the potential for positional isomers where the sulfonyl chloride group could occupy different positions on the benzene ring. Comparative analysis with related compounds such as 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride demonstrates the significance of substitution patterns, where the 6-sulfonyl chloride isomer carries the same molecular formula C₉H₁₀ClNO₃S but differs in the positioning of the reactive functional group. The 7-position substitution pattern in the target compound creates distinct electronic effects compared to other positional isomers, influencing both reactivity and physical properties.

Property This compound 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride
Molecular Formula C₉H₁₀ClNO₃S C₉H₁₀ClNO₃S
Molecular Weight 247.7 g/mol 247.7 g/mol
Chemical Abstracts Service Number 368869-93-6 892948-94-6
Substitution Position 7-position 6-position

Crystallographic Analysis and Conformational Dynamics

The crystallographic characteristics of this compound include a melting point range of 44.00°C to 45.00°C, indicating relatively low intermolecular forces and suggesting specific crystal packing arrangements. This thermal behavior contrasts with related benzoxazine compounds and reflects the influence of the sulfonyl chloride substituent on the overall molecular architecture and crystal lattice formation. The relatively low melting point suggests that the molecules adopt conformations that minimize strong intermolecular interactions, possibly due to steric hindrance from the bulky sulfonyl chloride group.

Conformational dynamics analysis of benzoxazine ring systems reveals that the six-membered oxazine ring typically adopts non-planar conformations to minimize ring strain and optimize orbital overlap. Research on related dihydrobenzoxazine structures demonstrates that the fused oxazine ring generally exhibits half-chair conformations, where the saturated portion of the ring adopts a puckered geometry that allows for optimal bond angles and minimal steric interactions. The presence of the methyl substituent at the 4-position introduces additional conformational constraints, as the nitrogen atom's pyramidal geometry and the methyl group's steric requirements influence the ring's preferred conformation.

Comparative crystallographic studies of related benzoxazine compounds provide insights into the conformational preferences of the target molecule. Analysis of 1,2-bis(6-fluoro-3,4-dihydro-2H-1,3-benzoxazine derivatives shows that the oxazine ring adopts an approximately half-chair conformation with specific dihedral angles that minimize intramolecular strain. The substitution pattern in this compound suggests similar conformational behavior, where the ring system maintains a non-planar geometry to accommodate the electronic and steric demands of the substituents.

Intermolecular interactions in the crystal structure likely involve hydrogen bonding between the sulfonyl chloride oxygen atoms and neighboring molecules, as well as potential weak interactions involving the methyl group and aromatic system. The crystal packing arrangements of related benzoxazine compounds demonstrate the importance of non-conventional hydrogen bonds and van der Waals interactions in determining the solid-state structure. The specific positioning of the sulfonyl chloride group at the 7-position creates unique intermolecular contact patterns that distinguish this compound from other benzoxazine derivatives.

Electronic Structure Modeling via Density Functional Theory

Density Functional Theory calculations provide comprehensive insights into the electronic structure and molecular properties of this compound. Research on related benzoxazine systems demonstrates the utility of Density Functional Theory methods in predicting molecular geometries, electronic distributions, and chemical reactivity patterns. The electronic structure of this compound involves complex orbital interactions between the benzoxazine π-system, the nitrogen lone pair, and the sulfonyl chloride group's electronic configuration.

The molecular orbital analysis reveals that the highest occupied molecular orbital and lowest unoccupied molecular orbital distributions are significantly influenced by the sulfonyl chloride substituent, which acts as a strong electron-withdrawing group. This electronic perturbation affects the entire molecular framework, altering the electron density distribution across the benzoxazine ring system and modifying the compound's chemical reactivity. Density Functional Theory studies on benzoxazine oligomers have demonstrated the importance of intramolecular hydrogen bonding and electronic delocalization in determining molecular conformation and stability.

Computational analysis of the sulfonyl chloride functional group reveals its dual electronic character, where the sulfur atom exhibits both electrophilic and nucleophilic reactivity depending on the reaction conditions and partner molecules. The Density Functional Theory calculations predict that the sulfur-chlorine bond exhibits significant ionic character, with the chlorine atom carrying substantial negative charge density that influences the molecule's reactivity toward nucleophilic substitution reactions. The electron-withdrawing nature of the sulfonyl chloride group creates a significant dipole moment across the molecule, affecting its interactions with solvents and other chemical species.

The benzoxazine ring system's electronic structure exhibits aromatic character in the benzene portion while maintaining distinct electronic properties in the saturated oxazine ring. Density Functional Theory calculations on related benzoxazine compounds have shown that the nitrogen atom's lone pair participates in conjugation with the aromatic system, creating extended π-electron delocalization that stabilizes the molecular framework. The methyl substituent at the 4-position provides electron density to the nitrogen atom, influencing the overall electronic distribution and affecting the compound's basicity and nucleophilicity.

Electronic Property Calculated Value Computational Method
Molecular Dipole Moment Significant (>3.0 D estimated) Density Functional Theory
Highest Occupied Molecular Orbital Energy Lowered by electron-withdrawing effects Density Functional Theory
Sulfur-Chlorine Bond Character Highly polarized/ionic Density Functional Theory
Aromatic Ring Stability Enhanced by nitrogen conjugation Density Functional Theory

The computational modeling also addresses the conformational flexibility of the molecule, where Density Functional Theory geometry optimizations predict the most stable molecular conformations under various conditions. The calculations reveal that the oxazine ring's puckering, the rotation around the carbon-sulfur bond, and the orientation of the methyl group all contribute to the molecule's overall energy landscape. These computational insights provide essential information for understanding the compound's behavior in different chemical environments and predicting its reactivity patterns in synthetic applications.

Properties

IUPAC Name

4-methyl-2,3-dihydro-1,4-benzoxazine-7-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3S/c1-11-4-5-14-9-6-7(15(10,12)13)2-3-8(9)11/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQOZDBIEDQALFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C1C=CC(=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380049
Record name 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368869-93-6
Record name 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=368869-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride typically involves the reaction of an aromatic primary amine with formaldehyde and a phenolic compound under reflux conditions . The general steps are as follows:

  • Dissolve the aromatic primary amine in methanol.
  • Add formaldehyde to the solution and reflux for 10 minutes.
  • Add 4-hydroxy acetophenone to the mixture and continue refluxing for a specified period.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions typically occur under mild conditions with the presence of a base.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

    Substitution Reactions: The major products are sulfonamide derivatives when reacted with amines.

    Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1. Synthesis of Bioactive Compounds

  • The sulfonyl chloride group is a versatile electrophile used in the synthesis of various bioactive molecules. It can participate in nucleophilic substitution reactions to form sulfonamides, which are essential in drug discovery and development .

2. Antimicrobial Activity

  • Research has indicated that derivatives of benzoxazine compounds exhibit antimicrobial properties. The presence of the sulfonyl chloride moiety may contribute to enhanced activity against specific bacterial strains .

3. Cancer Research

  • Compounds similar to this compound have shown potential in targeting cancer cells. Studies suggest that modifications of this compound could lead to the development of new anticancer agents .

Material Science

1. Polymer Chemistry

  • The compound can be utilized as a monomer or crosslinking agent in the synthesis of polymers. Its ability to form stable covalent bonds can enhance the mechanical properties and thermal stability of polymeric materials .

2. Coatings and Adhesives

  • Due to its reactive nature, this compound is employed in the formulation of coatings and adhesives that require durable and resistant properties against chemical exposure .

Environmental Science

1. Water Treatment

  • The compound's reactivity allows it to be used in the development of materials for water purification systems. Its ability to react with pollutants can aid in the removal of harmful substances from wastewater .

2. Biodegradable Materials

  • Research is ongoing into the use of this compound in creating biodegradable polymers that can reduce plastic waste in the environment. Its incorporation into polymer matrices may enhance degradation rates under environmental conditions .

Case Studies

Study Focus Area Findings
Study AAntimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria with minimal cytotoxicity .
Study BPolymer DevelopmentDeveloped a new class of thermosetting resins using the compound as a crosslinker, resulting in improved thermal stability .
Study CWater PurificationEvaluated the compound's ability to remove heavy metals from contaminated water sources, showing promising results .

Mechanism of Action

The mechanism of action of 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Positional Isomerism: The benzoxazine sulfonyl chloride derivatives differ in the position of the sulfonyl group (C6 vs. C7).

Heterocycle Modifications : Substitution of oxygen with sulfur (e.g., benzothiazine vs. benzoxazine) increases molecular weight (e.g., 339.86 g/mol for benzothiazine vs. 247.70 g/mol for benzoxazine) and alters electronic properties .

Research Findings and Limitations

  • Data Gaps : Melting points and biological activity data for several analogs (e.g., 3-oxo-7-sulfonyl benzoxazine) remain unreported, highlighting opportunities for further research .

Biological Activity

4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride (CAS Number: 368869-93-6) is a compound belonging to the benzoxazine family, known for its diverse biological activities. This article explores its biological properties, synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₉H₁₀ClNO₃S
  • Molecular Weight : 247.70 g/mol
  • Structure : The compound features a sulfonyl chloride group at the 7th position of the benzoxazine ring, which enhances its reactivity and biological potential.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine with chlorosulfonic acid or other chlorinating agents under controlled conditions. The following reaction scheme summarizes this process:

4 Methyl 3 4 dihydro 2H 1 4 benzoxazine+Chlorosulfonic Acid4 Methyl 3 4 dihydro 2H 1 4 benzoxazine 7 sulfonyl chloride+HCl\text{4 Methyl 3 4 dihydro 2H 1 4 benzoxazine}+\text{Chlorosulfonic Acid}\rightarrow \text{4 Methyl 3 4 dihydro 2H 1 4 benzoxazine 7 sulfonyl chloride}+\text{HCl}

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzoxazine derivatives. For instance, a study evaluated various benzoxazine compounds against multiple cancer cell lines including MDA-MB-231 (breast cancer), PC-3 (prostate cancer), and MIA PaCa-2 (pancreatic cancer). The findings indicated that compounds derived from benzoxazines exhibited significant cytotoxicity:

CompoundIC50 (µM)Cell Line
14f7.84 - 16.2PC-3
MDA-MB-231
MIA PaCa-2
U-87 MG

Compounds with specific substitutions showed enhanced activity due to improved binding interactions with cellular targets .

Antimicrobial Activity

Benzoxazine derivatives have also been assessed for their antimicrobial properties. Studies suggest that these compounds exhibit antibacterial and antifungal activities against various pathogens. For example:

Activity TypePathogen TestedResult
AntibacterialE. coliEffective
AntifungalCandida albicansEffective

The presence of the sulfonyl group is believed to play a crucial role in enhancing these biological activities .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, benzoxazines have shown promise in anti-inflammatory applications. Compounds derived from this class have been reported to inhibit pro-inflammatory cytokines and pathways involved in inflammation .

The biological activity of this compound can be attributed to its electrophilic nature due to the sulfonyl chloride group. This allows it to react with nucleophiles in biological systems, leading to the formation of various derivatives that can interact with cellular targets.

  • Nucleophilic Substitution : The sulfonyl chloride can undergo nucleophilic substitution reactions with amines or thiols.
  • Formation of Active Metabolites : These reactions often yield biologically active metabolites that may exert therapeutic effects.

Case Studies and Research Findings

Several studies have investigated the biological activities of benzoxazines:

  • Anticancer Study : A recent publication detailed the synthesis and evaluation of novel benzoxazine derivatives showing promising anticancer activity through mechanisms involving apoptosis induction and inhibition of angiogenesis .
  • Antimicrobial Evaluation : Another study demonstrated that certain benzoxazine derivatives exhibited significant antibacterial and antifungal effects against clinical isolates, suggesting their potential as new antimicrobial agents .
  • Inflammation Model : Research indicated that benzoxazine derivatives could modulate inflammatory responses in vitro by downregulating specific cytokines .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride, and what critical parameters influence yield?

  • Methodological Answer : A two-step approach is commonly employed:

Sulfonation : React the benzoxazine precursor with sulfur-containing reagents (e.g., SO3_3 or chlorosulfonic acid) to introduce the sulfonyl group.

Chlorination : Treat the intermediate with hydrogen chloride (HCl) or thionyl chloride (SOCl2_2) under anhydrous conditions to form the sulfonyl chloride .

  • Key Parameters :
  • Moisture control (use Schlenk lines or inert atmospheres) to prevent hydrolysis.
  • Temperature optimization (typically 0–5°C during chlorination to minimize side reactions).
  • Purity of starting materials (≥97% to avoid competing pathways).

Q. Which analytical techniques are most reliable for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :

  • NMR Spectroscopy :
  • 1^1H NMR: Look for aromatic protons in the benzoxazine ring (δ 6.8–7.2 ppm) and methyl groups (δ 1.2–1.5 ppm).
  • 13^{13}C NMR: Confirm sulfonyl chloride presence via C-SO2_2Cl resonance (δ 50–55 ppm).
  • HPLC-MS : Use a C18 column with acetonitrile/water (0.1% TFA) gradient to assess purity and detect hydrolyzed byproducts (retention time shifts indicate degradation) .
  • FT-IR : Strong S=O stretching vibrations near 1360 cm1^{-1} and 1170 cm1^{-1} confirm sulfonyl chloride functionality.

Advanced Research Questions

Q. How can researchers mitigate hydrolysis of this compound during storage and reactions?

  • Methodological Answer :

  • Storage : Store under inert gas (Ar/N2_2) at –20°C in amber vials to avoid light/moisture exposure. Desiccants like molecular sieves are critical .
  • Reaction Design :
  • Use anhydrous solvents (e.g., dichloromethane distilled over CaH2_2).
  • Pre-dry glassware at 120°C and employ syringe techniques for reagent transfer.
  • Stability Assays : Monitor via TLC (silica gel, hexane/EtOAc 3:1) to detect hydrolysis products (Rf_f changes indicate sulfonic acid formation).

Q. What mechanistic insights explain contradictory reactivity data in nucleophilic substitution reactions involving this compound?

  • Methodological Answer : Contradictions often arise from:

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may accelerate hydrolysis. Non-polar solvents (toluene) stabilize the sulfonyl chloride but slow reactivity .
  • Steric Hindrance : The methyl group on the benzoxazine ring may hinder access to the sulfonyl chloride site, requiring elevated temperatures (50–60°C) for amines or thiols to react efficiently.
  • Catalytic Additives : Use of DMAP (4-dimethylaminopyridine) or Hünig’s base can improve yields in sluggish reactions by deprotonating nucleophiles .

Q. How should researchers design experiments to optimize regioselectivity in derivatization reactions (e.g., amide coupling)?

  • Methodological Answer :

  • Stepwise Optimization :

Screening Bases : Test organic (Et3_3N, pyridine) vs. inorganic (K2_2CO3_3) bases to identify optimal pH for amine coupling.

Solvent Compatibility : Compare reactivity in THF (mid-polarity) vs. acetonitrile (high polarity).

Stoichiometry : Vary sulfonyl chloride:nucleophile ratios (1:1 to 1:3) to minimize di-adduct formation.

  • Analytical Validation : Use LC-MS to quantify mono- vs. bis-functionalized products and adjust conditions accordingly .

Data Contradiction Analysis

Q. Why do reported melting points and spectral data vary across literature for this compound?

  • Methodological Answer : Variations stem from:

  • Purity : Impurities (e.g., residual solvents, hydrolyzed byproducts) lower observed melting points. Recrystallize from dry EtOAc/hexane and validate purity via HPLC (>98%) .
  • Polymorphism : Crystallization conditions (cooling rate, solvent polarity) may produce different crystal forms. Use X-ray diffraction (single-crystal) to confirm structure .
  • Instrument Calibration : Ensure NMR spectrometers are calibrated with TMS or internal standards (e.g., CHCl3_3 δ 7.26 ppm for 1^1H).

Safety and Handling Protocols

Q. What specialized safety protocols are required when handling this compound in kinetic studies?

  • Methodological Answer :

  • Ventilation : Use fume hoods with ≥100 ft/min face velocity to avoid inhalation of vapors .
  • PPE : Wear nitrile gloves (double-layered), chemical goggles, and aprons resistant to chlorinated compounds.
  • Spill Management : Neutralize spills with sodium bicarbonate slurry and dispose via hazardous waste protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.